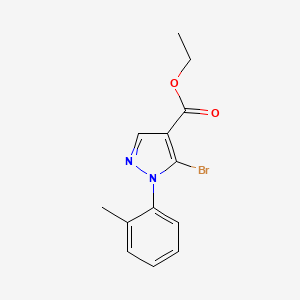

Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate

CAS No.: 1245227-19-3

Cat. No.: VC20145287

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245227-19-3 |

|---|---|

| Molecular Formula | C13H13BrN2O2 |

| Molecular Weight | 309.16 g/mol |

| IUPAC Name | ethyl 5-bromo-1-(2-methylphenyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-8-15-16(12(10)14)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 |

| Standard InChI Key | DNKGQDLNISFFMN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The o-tolyl group (a methyl-substituted phenyl ring) occupies the 1-position, while the bromine atom and ethyl carboxylate group are located at the 5- and 4-positions, respectively. This substitution pattern influences electronic distribution and steric effects, critical for its reactivity.

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 309.16 g/mol | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Boiling Point | 331.1 ± 22.0 °C (at 760 mmHg) | |

| LogP (Octanol-Water) | 1.45 (Consensus) | |

| Solubility (Water) | 1.1 mg/mL (ESOL) |

The compound’s low aqueous solubility and moderate lipophilicity (LogP ~1.45) suggest preferential solubility in organic solvents like dichloromethane or dimethyl sulfoxide . Its stability is contingent on storage in inert atmospheres at controlled temperatures to prevent degradation.

Synthesis and Characterization

Analytical Characterization

Spectroscopic Methods:

-

¹H NMR: Signals include aromatic protons (δ 7.2–7.5 ppm for o-tolyl), ethyl group protons (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂), and the pyrazole proton (δ 8.1 ppm).

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br stretch) confirm functional groups.

-

Mass Spectrometry: A molecular ion peak at m/z 309.16 ([M]⁺) verifies the molecular weight.

Chromatographic Purity: High-performance liquid chromatography (HPLC) typically reveals purity >95%, contingent on recrystallization or column chromatography during synthesis .

Chemical Reactivity and Applications

Reactivity Profiles

The bromine atom at the 5-position enables diverse transformations:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives, useful in drug discovery.

-

Nucleophilic Substitution: Replacement of bromine with amines or thiols generates functionalized pyrazoles .

The ethyl carboxylate group undergoes hydrolysis to carboxylic acids under basic conditions or transesterification with alcohols .

Future Directions

Future research should prioritize:

-

Biological Screening: Testing against targets like α-glucosidase or kinases.

-

Structural Optimization: Modifying the o-tolyl or ester groups to enhance potency.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume